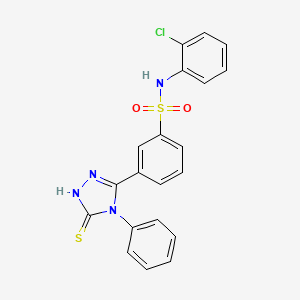

4-Chloro-6-methyl-1H-indazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-6-methyl-1H-indazol-3-amine” is a chemical compound with the linear formula C8H8ClN3 . It has a molecular weight of 167.6 .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-1H-indazol-3-amine” is represented by the linear formula C8H8ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) .Physical And Chemical Properties Analysis

“4-Chloro-6-methyl-1H-indazol-3-amine” is a solid compound . It has a melting point range of 159 - 162 degrees Celsius .Aplicaciones Científicas De Investigación

- Researchers have designed and synthesized a series of indazole derivatives, including 4-Chloro-6-methyl-1H-indazol-3-amine, using a molecular hybridization strategy .

- 3-Amino-1H-indazole-1-carboxamides, including derivatives of 4-Chloro-6-methyl-1H-indazol-3-amine, demonstrated interesting antiproliferative activity against neoplastic cell lines. Notably, compounds 37 and 38 inhibited cell growth at concentrations lower than 1 μM, causing cell cycle arrest in the G0–G1 phase .

- Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives, which included indazole moieties. These compounds were studied for their molecular docking as anti-HIV-1 agents .

- Recent synthetic strategies for 1H- and 2H-indazoles have been explored. These include transition metal-catalyzed reactions, reductive cyclization, and consecutive formation of C–N and N–N bonds without catalyst and solvent .

Antitumor Activity

Antiproliferative Activity

Anti-HIV-1 Potential

Synthetic Approaches

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It has been demonstrated that the 1h-indazole-3-amine structure, which is a part of 4-chloro-6-methyl-1h-indazol-3-amine, is an effective hinge-binding fragment and binds effectively with the hinge region of tyrosine kinase .

Mode of Action

Based on the known interactions of similar indazole derivatives, it can be inferred that 4-chloro-6-methyl-1h-indazol-3-amine might interact with its targets, possibly tyrosine kinases, leading to changes in cellular processes .

Biochemical Pathways

Given the potential interaction with tyrosine kinases, it can be inferred that 4-chloro-6-methyl-1h-indazol-3-amine might influence pathways related to cell growth and proliferation .

Result of Action

Similar indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .

Propiedades

IUPAC Name |

4-chloro-6-methyl-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBSZLYFVYFDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)C(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2637523.png)

![4,4,4-Trifluoro-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2637524.png)

![N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2637526.png)

![5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2637530.png)

![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2637534.png)

![N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637538.png)

![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2637541.png)

![Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2637544.png)